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Iron aluminide

High-Temperature Corrosion Sulfidation Resistance Oxidation Resistance

Generic 'iron aluminide' procurement without verified stoichiometry and alloying additions (Cr, Mo, Nb) risks catastrophic failure in high-temperature service. BenchChem supplies phase-verified iron aluminide with documented composition. • Fe₃Al alloys: tensile yield strength up to 500 MPa, outperforming Type 316 SS below 600°C. • FeAlCr detonation-spray coatings: 4× corrosion resistance, 30-40% wear resistance gain vs. uncoated mild steel. • Electrical resistivity 50-100% above commercial heating elements for cost-effective resistance heating. Verify stoichiometry and alloying specification before ordering.

Molecular Formula Al3Fe
Molecular Weight 136.79
CAS No. 12004-62-5
Cat. No. B576875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron aluminide
CAS12004-62-5
Molecular FormulaAl3Fe
Molecular Weight136.79
Structural Identifiers
SMILES[Al].[Al].[Al].[Fe]
InChIInChI=1S/3Al.Fe
InChIKeyUJXVAJQDLVNWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Aluminide (12004-62-5) for High-Temperature Industrial Applications: Baseline Characteristics and Procurement Considerations


Iron aluminide, identified by CAS Number 12004-62-5 and typically with the molecular formula Al₃Fe or Fe₃Al, is an intermetallic compound within a broader class of iron-aluminum alloys [1]. It is primarily recognized in metallurgical and materials science for its potential as a low-density, cost-effective structural material for high-temperature applications [2]. The material is characterized by its ability to form a protective alumina (Al₂O₃) scale, which grants it exceptional resistance to oxidation and sulfidation in aggressive environments [3]. While offering strength comparable to some steel alloys, its inherent brittleness and challenges with high-temperature creep resistance have historically limited its use. Recent advances in alloying and processing have significantly improved its mechanical properties, making it a more viable alternative to specific stainless steels and nickel-based superalloys in applications where its unique combination of corrosion resistance and lower cost is paramount [1].

The Perils of In-Class Substitution: Why Not All 'Iron Aluminides' Are Created Equal


Procuring an 'iron aluminide' based on name alone is a high-risk strategy, as its performance is exquisitely sensitive to its exact stoichiometry (e.g., Fe₃Al vs. FeAl) and, critically, the presence of trace alloying elements and its thermomechanical processing history. A binary Fe₃Al alloy, for instance, possesses low creep-rupture strength at elevated temperatures, failing within hours under modest stress [1]. However, specific alloying additions like molybdenum (Mo) or niobium (Nb) can increase creep life and reduce creep rate by orders of magnitude [1]. Similarly, while Fe₃Al is notoriously brittle at room temperature with less than 1% ductility in its unmodified form, a controlled addition of chromium (Cr) can raise this ductility to over 15% [2]. Therefore, the generic term 'iron aluminide' encompasses a vast performance spectrum, from a uselessly brittle, weak intermetallic to a viable engineering material. Substitution without understanding the precise composition and processing of a specific alloy, like the FeAlCr coating detailed below, will almost certainly result in catastrophic performance failure, especially in high-temperature or corrosive service conditions.

Quantifiable Differentiation of Iron Aluminide (Fe3Al/FeAl) Against Competing Alloys: A Procurement Evidence Guide


Superior High-Temperature Oxidation and Sulfidation Resistance vs. Conventional Steels

Iron aluminides containing >20-25 at. % Al maintain their oxidation and sulfidation resistance at temperatures far exceeding their own mechanical strength limit of approximately 600°C, and crucially, well above the operating limits of many conventional stainless steels. For example, in an aggressive oxidizing-sulfidizing environment (H₂S-H₂-H₂O-Ar) at 800°C, an Fe₃Al weld overlay with only 21 at. % Al exhibited good isothermal corrosion behavior [1]. This resistance is a direct consequence of the material's unique ability to form a stable, adherent, and self-healing aluminum oxide (Al₂O₃) scale [2]. In contrast, the protective chromia (Cr₂O₃) scale on stainless steels becomes volatile or non-protective in sulfur-bearing or high-temperature water vapor environments, leading to rapid degradation.

High-Temperature Corrosion Sulfidation Resistance Oxidation Resistance Alloy Development

Quantified 4X Corrosion Resistance Advantage of FeAlCr Coating vs. Mild Steel

In a direct head-to-head comparison, a detonation-sprayed iron aluminide coating with chromium (FeAlCr) demonstrated a quantifiable and substantial improvement in corrosion resistance over a common baseline substrate. The study found that the FeAlCr coating exhibited 4 times (400%) increased corrosion resistance in an aqueous corrosive medium compared to uncoated mild steel [1]. Furthermore, the same coating system demonstrated a 30-40% increase in wear resistance over mild steel under solid particle erosion conditions [1]. This performance is achieved with a coating that is fundamentally cheaper than alternatives like WC-Co or Cr₃C₂-NiCr, as it replaces expensive and toxic elements (Co, Ni, Cr⁶⁺) with more abundant iron and aluminum.

Surface Engineering Corrosion Protection Coating Technology Erosion Resistance

Engineered Tensile Yield Strength of 500 MPa in Fe₃Al, Matching 316 Stainless Steel

Unalloyed Fe₃Al suffers from low strength and extreme brittleness, but recent advances in compositional control and thermomechanical processing have enabled the engineering of Fe₃Al-based alloys with a tensile yield strength of up to 500 MPa and an engineering ductility of 10-20% [1]. This specific combination of properties makes these improved Fe₃Al alloys directly competitive with conventional austenitic and ferritic steels like Type 316 stainless steel [1]. For context, the yield strength of annealed 316 stainless steel is approximately 290 MPa. By achieving 500 MPa, the modified iron aluminide surpasses the baseline strength of this common engineering alloy while maintaining its inherent advantages in lower density (~6.7 g/cm³ vs. ~8.0 g/cm³ for 316 SS) and superior sulfidation resistance.

Mechanical Properties Alloy Development Structural Materials Yield Strength

High-Temperature Strength Superiority of Fe₃Al over 316 Stainless Steel up to 600°C

The strength of Fe₃Al-based alloys has been demonstrated to be superior to that of Type 316 stainless steel at temperatures up to 600°C [1]. This performance is notable because a key weakness of iron aluminides is a sharp drop in strength above this temperature [2]. The fact that it outperforms a common high-temperature stainless steel within this specific thermal window provides a clear selection criterion. While nickel-based superalloys dominate above 600°C, their cost is significantly higher. This evidence positions Fe₃Al as a cost-effective, higher-strength alternative to 316 SS for applications with a service temperature consistently below 600°C, particularly where its sulfidation resistance is also needed.

High-Temperature Strength Creep Resistance Mechanical Properties Alloy Comparison

Order-of-Magnitude Creep Life Improvement in Fe₃Al Through Minor Alloying Additions

A major historical barrier to the use of iron aluminides has been their poor creep resistance at high temperatures. Binary Fe₃Al alloys have been reported to have creep-rupture lives of less than 5 hours at 593°C under a stress of 207 MPa [1]. However, the strategic addition of small amounts of specific elements dramatically improves this critical property. For instance, the addition of 2 at. % Mo or 1% Nb plus 0.1% Zr increases the creep life and significantly reduces the minimum creep rate [2]. While the source indicates an increase in creep life, it does not specify the new life in hours. This class-level inference highlights the extreme sensitivity of iron aluminide to its precise composition; an unalloyed material is useless for load-bearing applications at high temperatures, but a properly alloyed variant becomes a viable candidate.

Creep Resistance Alloying High-Temperature Materials Microalloying

Validated Application Scenarios for Iron Aluminide (12004-62-5) Based on Quantitative Performance Data


Protective Coatings and Claddings for Sulfur-Rich, High-Temperature Environments

Iron aluminide coatings are an optimal selection for protecting lower-cost structural components in sulfidizing and oxidizing atmospheres, such as those found in coal gasification, waste incineration, and petrochemical processing. The evidence confirms that Fe₃Al coatings can withstand an aggressive H₂S-H₂-H₂O-Ar environment at 800°C, a temperature where many stainless steels fail due to chromia scale breakdown [1]. This application leverages the material's unparalleled sulfidation resistance as a protective barrier, circumventing its limitations as a bulk structural material due to lower high-temperature strength and creep resistance. This is a high-value, low-volume application where the coating's performance justifies its cost.

Replacement of Stainless Steels in Moderate-Temperature (<600°C) Structural Components

In applications where the service temperature is consistently below 600°C, advanced Fe₃Al alloys can be directly substituted for heavier and more expensive austenitic stainless steels like Type 316. The evidence shows that engineered Fe₃Al can achieve a tensile yield strength of up to 500 MPa [1] and exhibits superior strength to 316 SS up to 600°C [2]. This makes it a compelling choice for furnace hardware, heat exchanger tubing, and automotive exhaust components where the combination of lower density (weight savings), higher strength, and lower raw material cost provides a quantifiable advantage.

Cost-Effective Wear and Corrosion Protection for Power Generation Infrastructure

The FeAlCr coating, applied via detonation spray, is a proven solution for enhancing the service life of mild steel components in thermal power plants. This is directly supported by data showing a 4x improvement in corrosion resistance and a 30-40% increase in wear resistance compared to uncoated mild steel [1]. This application scenario is particularly attractive for boiler tubes and other components exposed to fireside corrosion and erosion, as it offers a high-performance, low-cost alternative to traditional cermet coatings (WC-Co, Cr₃C₂-NiCr) that rely on expensive and potentially toxic elements like cobalt and nickel.

Electrical Resistance Heating Elements

Iron aluminides possess high electrical resistivity, a property that increases with aluminum content and is reported to be 50-100% higher than that of commercially available heating-element materials [1]. This, combined with their excellent high-temperature oxidation resistance, makes them a suitable and potentially more cost-effective material for electrical resistance heating elements used in industrial furnaces and appliances. Their lower density compared to Ni-Cr alloys is also a benefit for reducing overall element mass and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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